molecular formula C21H17NO2 B5108694 2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline

2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline

Cat. No.: B5108694
M. Wt: 315.4 g/mol
InChI Key: HYWCIHFILDOLDR-UHFFFAOYSA-N
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Description

2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline is a synthetic organic compound that belongs to the class of dihydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoylbenzoic acid with 5-methylfurfural in the presence of a suitable catalyst under reflux conditions. The reaction is followed by cyclization and reduction steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzoyl-1,2-dihydroisoquinoline
  • 1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline
  • 2-benzoyl-1-(2-furyl)-1,2-dihydroisoquinoline

Uniqueness

2-benzoyl-1-(5-methyl-2-furyl)-1,2-dihydroisoquinoline is unique due to the presence of both the benzoyl and 5-methyl-2-furyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[1-(5-methylfuran-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-15-11-12-19(24-15)20-18-10-6-5-7-16(18)13-14-22(20)21(23)17-8-3-2-4-9-17/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWCIHFILDOLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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